molecular formula C9H11FO2 B050144 1-(2-Fluoroethoxy)-3-methoxybenzene CAS No. 123644-36-0

1-(2-Fluoroethoxy)-3-methoxybenzene

Cat. No.: B050144
CAS No.: 123644-36-0
M. Wt: 170.18 g/mol
InChI Key: PZLJVDNKBVOUQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluoroethoxy)-3-methoxybenzene is a chemical building block of interest in synthetic and medicinal chemistry, particularly in the development of Positron Emission Tomography (PET) tracers. The 2-fluoroethoxy side chain is a key functional group used to introduce the fluorine-18 radionuclide into larger molecules, a common strategy for creating diagnostic imaging agents . Compounds with similar fluoroethoxy and methoxy aromatic substitutions have been investigated as precursors for radiolabeled sulfonamides, which show high affinity for carbonic anhydrase II (CA II) and demonstrate potential for in vivo labeling of red blood cells for blood pool imaging . This makes such compounds valuable in preclinical research for assessing cardiac function and volumes using ECG-gated PET acquisition . As a non-radiolabeled analog, this compound serves as a critical precursor in the synthesis and development of these novel tracers. Researchers can utilize this compound to develop methods for radiolabeling or as a reference standard in analytical studies. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Properties

CAS No.

123644-36-0

Molecular Formula

C9H11FO2

Molecular Weight

170.18 g/mol

IUPAC Name

1-(2-fluoroethoxy)-3-methoxybenzene

InChI

InChI=1S/C9H11FO2/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-4,7H,5-6H2,1H3

InChI Key

PZLJVDNKBVOUQW-UHFFFAOYSA-N

SMILES

COC1=CC(=CC=C1)OCCF

Canonical SMILES

COC1=CC(=CC=C1)OCCF

Synonyms

1-(2-FLUOROETHOXY)-3-METHOXY-BENZENE

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Solubility of 1-(2-Fluoroethoxy)-3-methoxybenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. In the context of drug discovery, understanding the solubility of a lead compound in various organic solvents is paramount for a multitude of processes, including synthesis, purification, formulation, and in vitro/in vivo screening. The introduction of fluorine-containing moieties, such as the 2-fluoroethoxy group, is a common strategy in medicinal chemistry to modulate a molecule's properties, including lipophilicity, metabolic stability, and target binding affinity.[1][2] The compound 1-(2-Fluoroethoxy)-3-methoxybenzene embodies this strategic design. This guide will delve into the factors influencing its solubility and provide a practical framework for its empirical determination.

Physicochemical Properties and Predicted Solubility Behavior

To understand the solubility of this compound, we must first examine its molecular structure and infer its physicochemical properties. The structure consists of a methoxybenzene ring substituted with a 2-fluoroethoxy group.

Key Structural Features:

  • Aromatic Ring: The benzene ring is inherently nonpolar and will contribute to solubility in nonpolar aromatic solvents through π-π stacking interactions.

  • Methoxy Group (-OCH₃): This group introduces some polarity and potential for hydrogen bonding as an acceptor. Anisole (methoxybenzene) itself is readily soluble in many organic solvents but has limited water solubility.[3]

  • 2-Fluoroethoxy Group (-OCH₂CH₂F): This is a key functional group. The ether linkage provides a site for hydrogen bond acceptance. The fluorine atom is highly electronegative, creating a C-F bond dipole. This can influence intramolecular and intermolecular interactions. The fluoroethoxy group will increase both the molecular weight and the lipophilicity of the molecule compared to a simple methoxy or ethoxy substituent.[4]

Predicted Solubility:

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents.[5]

  • High Solubility is Expected in:

    • Polar Aprotic Solvents: Such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can engage in dipole-dipole interactions.

    • Ethers: Like diethyl ether and tetrahydrofuran (THF), due to the structural similarity with the ether linkages in the target molecule.

    • Chlorinated Solvents: Such as dichloromethane and chloroform, which are effective at dissolving a wide range of organic compounds.

    • Aromatic Solvents: Like toluene and benzene, due to the presence of the benzene ring in the solute.

  • Moderate to Good Solubility is Expected in:

    • Alcohols: Such as methanol, ethanol, and isopropanol. The ability to act as hydrogen bond donors will facilitate interaction with the ether oxygens of this compound.

    • Ketones: Such as acetone and methyl ethyl ketone, which are polar aprotic solvents.

  • Low Solubility is Expected in:

    • Nonpolar Aliphatic Solvents: Such as hexane and cyclohexane. The overall polarity of the molecule, while not high, is likely sufficient to limit its solubility in highly nonpolar media.

    • Water: The molecule's significant hydrophobic character, conferred by the benzene ring and the ethyl chain, suggests limited aqueous solubility.[6]

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data (e.g., in g/100mL or mol/L) for this compound in various organic solvents is not extensively reported in peer-reviewed literature or publicly accessible databases. The following table is provided as a template for researchers to populate with their own experimentally determined data, following the protocol outlined in the subsequent section.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Observations
Polar Aprotic
Dimethyl Sulfoxide (DMSO)25
N,N-Dimethylformamide (DMF)25
Acetonitrile25
Ethers
Diethyl Ether25
Tetrahydrofuran (THF)25
Alcohols
Methanol25
Ethanol (95%)25
Isopropanol25
Chlorinated
Dichloromethane25
Chloroform25
Aromatic
Toluene25
Nonpolar Aliphatic
n-Hexane25

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following protocol describes the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound in a given solvent.[7] This method is robust and provides thermodynamically stable solubility data.

Materials and Equipment
  • This compound (ensure purity is characterized, e.g., by NMR, GC-MS)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and syringe filters (0.22 µm or 0.45 µm, ensure chemical compatibility with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present. A general starting point is to add approximately 10-20 mg of the compound to 2 mL of each solvent.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibration. The required time can vary depending on the compound and solvent.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • For finely dispersed solids, centrifugation (e.g., at 5000 rpm for 15 minutes) is recommended to ensure a clear supernatant.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining solid particles.

    • Accurately dilute the filtered aliquot with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or GC). A series of dilutions may be necessary.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest.

    • Analyze the calibration standards and the diluted sample aliquots using a validated HPLC or GC method.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Diagram of the Experimental Workflow

Solubility_Determination_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling & Dilution cluster_analysis Analysis cluster_calc Calculation A Add excess this compound to solvent B Seal vials A->B C Agitate at constant temperature (24-72h) B->C D Settle or Centrifuge C->D E Withdraw and filter supernatant D->E F Dilute sample gravimetrically/volumetrically E->F H Analyze by HPLC/GC F->H G Prepare Calibration Standards G->H I Determine concentration from calibration curve H->I J Calculate final solubility I->J

Caption: Workflow for the shake-flask solubility determination method.

Factors Influencing Solubility: A Deeper Dive

Solvent Polarity

The polarity of the solvent plays a crucial role. A solvent's polarity index provides a relative measure of its polarity. Solvents with polarity indices that more closely match the effective polarity of this compound are likely to be better solvents.

Hydrogen Bonding

While this compound does not have hydrogen bond donor capabilities, its two ether oxygen atoms can act as hydrogen bond acceptors. Therefore, protic solvents like alcohols can engage in hydrogen bonding, which may enhance solubility compared to aprotic solvents of similar polarity.

Temperature

The dissolution of most solid organic compounds is an endothermic process. Therefore, the solubility of this compound is expected to increase with increasing temperature.[7] It is crucial to control the temperature during solubility experiments to ensure data consistency and accuracy.

Diagram of Influencing Factors

Solubility_Factors cluster_solute Solute Properties cluster_solvent Solvent Properties Solute This compound (Solute Properties) Polarity_S Polarity HBA H-Bond Acceptors MW Molecular Weight/Size Solvent Organic Solvent (Solvent Properties) Polarity_V Polarity HBD H-Bond Donor/Acceptor Structure Molecular Structure Solubility Solubility Polarity_S->Solubility HBA->Solubility MW->Solubility Polarity_V->Solubility HBD->Solubility Structure->Solubility

Caption: Interplay of solute and solvent properties determining solubility.

Conclusion

While pre-existing quantitative data on the solubility of this compound is sparse, a thorough understanding of its molecular structure allows for reliable predictions of its solubility behavior in a range of organic solvents. This guide has provided the theoretical foundation for these predictions and, more importantly, a detailed and robust experimental protocol for the empirical determination of its solubility. By following the outlined procedures, researchers in drug discovery and development can generate the high-quality data necessary to advance their projects, from early-stage synthesis to formulation.

References

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). A new method for the determination of the thermodynamic solubility of drugs in organic solvents. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 519-525.
  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.
  • Glomme, A., & Oschmann, J. (2005). Measurement of aqueous solubility of sparingly soluble substances.
  • "Like Dissolves Like": A Fundamental Principle of Solubility. (n.d.). LibreTexts Chemistry.
  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • PubChem. (n.d.). 3-Fluoroanisole. National Center for Biotechnology Information. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for 1-Fluoro-3-methoxybenzene. Retrieved from the product's page on the Sigma-Aldrich website.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet for 3-Fluoroanisole. Retrieved from the product's page on the Fisher Scientific website.
  • Snyder, L. R. (1978). Classification of the solvent properties of common liquids.

Sources

A Technical Guide to 2-Fluoroethoxy and Trifluoroethoxy Anisole Derivatives: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. This guide provides an in-depth comparative analysis of two key fluoroalkoxy substituents: the 2-fluoroethoxy and the 2,2,2-trifluoroethoxy groups, when appended to an anisole scaffold. We will explore the nuanced differences in their synthesis, physicochemical characteristics, and metabolic stability, offering researchers, scientists, and drug development professionals critical insights to inform rational drug design and lead optimization efforts. This document will delve into the causality behind experimental choices, provide self-validating protocols, and be grounded in authoritative scientific literature.

Introduction: The Fluorine Advantage in Drug Design

Fluorine, the most electronegative element, imparts unique properties to organic molecules, making it a valuable tool in drug discovery.[1][2] Its introduction can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and pKa.[3][4] Even subtle changes, such as the number of fluorine atoms on an alkoxy chain, can lead to significant differences in a drug candidate's overall profile. This guide focuses on the comparative analysis of 2-fluoroethoxy and trifluoroethoxy anisole derivatives, two classes of compounds that, while structurally similar, exhibit distinct behaviors with significant implications for drug development.

Synthesis of Fluoroalkoxy Anisole Derivatives

The most common and versatile method for the synthesis of 2-fluoroethoxy and trifluoroethoxy anisole derivatives is the Williamson ether synthesis.[4][5][6] This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. The choice of reactants is crucial for optimizing the reaction yield and minimizing side reactions, such as elimination.[6]

General Synthetic Strategy: Williamson Ether Synthesis

The general workflow for the Williamson ether synthesis of the target compounds is depicted below.

Williamson_Ether_Synthesis Reactants 4-Methoxyphenol + Base Intermediate 4-Methoxyphenoxide Reactants->Intermediate Deprotonation Product Fluoroalkoxy Anisole Derivative Intermediate->Product SN2 Attack Alkyl_Halide Fluoroalkyl Halide (e.g., 2-Fluoroethyl bromide or 2,2,2-Trifluoroethyl iodide) Alkyl_Halide->Product

Caption: General workflow of the Williamson ether synthesis for preparing fluoroalkoxy anisole derivatives.

Detailed Experimental Protocol: Synthesis of 4-(2-Fluoroethoxy)anisole

Objective: To synthesize 4-(2-fluoroethoxy)anisole from 4-methoxyphenol and 1-bromo-2-fluoroethane.

Materials:

  • 4-Methoxyphenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1-Bromo-2-fluoroethane

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of 4-methoxyphenol (1.0 eq.) in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium 4-methoxyphenoxide.

  • Cool the reaction mixture back to 0 °C and add 1-bromo-2-fluoroethane (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 4-(2-fluoroethoxy)anisole.

Detailed Experimental Protocol: Synthesis of 4-(2,2,2-Trifluoroethoxy)anisole

Objective: To synthesize 4-(2,2,2-trifluoroethoxy)anisole from 4-methoxyphenol and 2,2,2-trifluoroethyl iodide.

Materials:

  • 4-Methoxyphenol

  • Potassium carbonate (K2CO3)

  • Anhydrous Acetone

  • 2,2,2-Trifluoroethyl iodide

  • Dichloromethane (CH2Cl2)

  • 1 M aqueous sodium hydroxide (NaOH) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 4-methoxyphenol (1.0 eq.) in anhydrous acetone, add potassium carbonate (2.0 eq.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 2,2,2-trifluoroethyl iodide (1.2 eq.) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with 1 M aqueous NaOH solution, followed by water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure 4-(2,2,2-trifluoroethoxy)anisole.

Comparative Physicochemical Properties

The degree of fluorination on the ethoxy chain significantly impacts the physicochemical properties of the anisole derivatives, most notably their lipophilicity and conformational preferences.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME).[7][8] Fluorination is known to increase lipophilicity.[9]

CompoundStructureCalculated LogP*
AnisoleC7H8O2.11
4-(2-Fluoroethoxy)anisoleC9H11FO22.53
4-(2,2,2-Trifluoroethoxy)anisoleC9H9F3O23.38

*Calculated using Molinspiration Cheminformatics.[10]

As the data indicates, the introduction of a single fluorine atom in the 2-fluoroethoxy derivative leads to a moderate increase in lipophilicity compared to anisole. In contrast, the trifluoroethoxy group results in a substantial increase in logP. This is attributed to the replacement of three C-H bonds with highly non-polar C-F bonds, which reduces the molecule's ability to hydrogen bond with water.

Lipophilicity_Trend Anisole Anisole (LogP ≈ 2.11) Fluoroethoxy 4-(2-Fluoroethoxy)anisole (LogP ≈ 2.53) Anisole->Fluoroethoxy Increased Lipophilicity Trifluoroethoxy 4-(2,2,2-Trifluoroethoxy)anisole (LogP ≈ 3.38) Fluoroethoxy->Trifluoroethoxy Further Increased Lipophilicity

Caption: Trend of increasing lipophilicity with the degree of fluorination on the ethoxy group.

Conformational Effects

The conformation of the fluoroalkoxy group relative to the anisole ring can influence its interaction with biological targets. The highly electronegative fluorine atoms in the trifluoroethoxy group can lead to a more defined conformational preference compared to the more flexible 2-fluoroethoxy group. This can be attributed to electrostatic interactions between the fluorine atoms and the aromatic ring.[11]

Spectroscopic Characterization (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of these compounds. The presence of fluorine provides an additional diagnostic handle in the form of 19F NMR.

Expected 1H NMR Spectral Data:

  • 4-(2-Fluoroethoxy)anisole: The protons on the carbon bearing the fluorine will appear as a doublet of triplets due to coupling with both the fluorine atom and the adjacent methylene protons. The protons on the oxygen-linked carbon will appear as a doublet of triplets for the same reason.

  • 4-(2,2,2-Trifluoroethoxy)anisole: The methylene protons adjacent to the trifluoromethyl group will appear as a quartet due to coupling with the three equivalent fluorine atoms.

Expected 13C NMR Spectral Data:

  • In both compounds, the carbons in the ethoxy chain will show coupling to the fluorine atom(s), resulting in splitting of the signals. The magnitude of the C-F coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms.[12]

Expected 19F NMR Spectral Data:

  • 4-(2-Fluoroethoxy)anisole: A single signal, likely a triplet of triplets, will be observed due to coupling with the two sets of adjacent protons.

  • 4-(2,2,2-Trifluoroethoxy)anisole: A single signal, a triplet, will be observed due to coupling with the adjacent methylene protons.[13]

Metabolic Stability: A Critical Determinant of In Vivo Performance

Metabolic stability is a crucial parameter that determines a drug's half-life and oral bioavailability.[1][3] The liver, rich in cytochrome P450 (CYP) enzymes, is the primary site of drug metabolism.[1] Fluoroalkoxy groups are often introduced to block metabolic "soft spots," particularly O-dealkylation of methoxy and ethoxy groups.

The Role of Cytochrome P450 Enzymes

CYP enzymes are a superfamily of heme-containing monooxygenases that catalyze the oxidation of a wide variety of xenobiotics, including drugs.[1] O-dealkylation is a common metabolic pathway for anisole derivatives, proceeding through an oxidative mechanism at the alpha-carbon of the alkoxy group.

Metabolism_Pathway Substrate Anisole Derivative Metabolite Metabolite (e.g., Phenol) Substrate->Metabolite Oxidative Metabolism CYP450 Cytochrome P450 Enzymes CYP450->Metabolite

Caption: General pathway for the cytochrome P450-mediated metabolism of anisole derivatives.

Impact of Fluorination on Metabolic Stability

The introduction of fluorine atoms on the ethoxy group significantly enhances metabolic stability by making the alpha-carbon less susceptible to oxidation by CYP enzymes. The strong electron-withdrawing nature of fluorine deactivates the adjacent C-H bonds, increasing their bond dissociation energy and making them more resistant to hydrogen atom abstraction, a key step in many CYP-mediated reactions.

  • 2-Fluoroethoxy Group: The single fluorine atom provides a degree of metabolic protection compared to a non-fluorinated ethoxy group. However, the remaining C-H bond on the alpha-carbon can still be a site of metabolism.

  • Trifluoroethoxy Group: The replacement of all alpha-hydrogens with fluorine atoms effectively blocks O-dealkylation at this position, leading to a significant increase in metabolic stability.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This assay is a standard method to assess the metabolic stability of a compound in the early stages of drug discovery.[1][2][3]

Objective: To determine the in vitro metabolic stability of 2-fluoroethoxy and trifluoroethoxy anisole derivatives using human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Test compounds (1 mM stock solution in DMSO)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Acetonitrile containing an internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing HLMs (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.

  • Pre-warm the reaction mixture to 37 °C.

  • Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM) and the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time to determine the in vitro half-life (t1/2) and calculate the intrinsic clearance (Clint).

Microsomal_Assay_Workflow Start Prepare Reaction Mixture (HLMs, Buffer) Pre_incubation Pre-warm to 37°C Start->Pre_incubation Initiation Add Test Compound & NADPH System Pre_incubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Sampling Aliquots at Time Points Incubation->Sampling Quenching Quench with Acetonitrile & Internal Standard Sampling->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Data Calculate t1/2 and Clint Analysis->Data

Sources

The Fluoroalkoxy Motif: A Technical Guide to Synthesis and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of Fluoroalkoxy Substituted Benzene Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The incorporation of fluoroalkoxy groups (–ORf) into benzene rings has evolved from a niche curiosity to a cornerstone strategy in modern medicinal chemistry. Beyond simple bioisosterism, substituents such as trifluoromethoxy (–OCF


) and difluoromethoxy (–OCHF

) offer a unique "physicochemical toolkit." They modulate lipophilicity, block metabolic soft spots, and induce distinct conformational biases through the anomeric effect.

This guide synthesizes the current state of the art, moving beyond traditional, harsh chlorination-fluorination sequences to modern transition-metal catalysis and photoredox methodologies. It provides a self-validating protocol for the late-stage installation of these privileged motifs.

Physicochemical Profiling: The "Fluorine Effect"

The strategic value of fluoroalkoxy groups lies in their ability to drastically alter the electronic and steric landscape of a molecule without significantly changing its size relative to a methoxy group.

Comparative Metrics

The following table contrasts the key physicochemical parameters of the fluoroalkoxy series against the standard methoxy group.

ParameterMethoxy (–OMe)Difluoromethoxy (–OCHF

)
Trifluoromethoxy (–OCF

)
Impact on Drug Design
Hansch

(Lipophilicity)
–0.020.651.04–OCF

vastly increases membrane permeability.
Hammett

(Electronic)
–0.27 (Donor)0.18 (Weak Withdrawer)0.35 (Withdrawer)–OCF

deactivates rings, resisting oxidative metabolism.
H-Bond Capability AcceptorDonor (Weak) + AcceptorNone–OCHF

can act as a lipophilic H-bond donor (bioisostere for –OH).
Conformation (

)
Coplanar (

)
TwistedOrthogonal (

)
Forces "out-of-plane" geometry due to hyperconjugation (

).
The Conformational "Lock"

Unlike the methoxy group, which prefers a coplanar arrangement with the benzene ring to maximize p-orbital overlap, the –OCF


 group adopts an orthogonal conformation . This is driven by the anomeric effect  (hyperconjugation between the oxygen lone pair and the antibonding 

orbital) and steric repulsion.
  • Implication: This orthogonality can "lock" a drug molecule into a bioactive conformation, reducing the entropic penalty of binding to a protein target.

Strategic Synthesis: The Decision Matrix

Historically, synthesizing fluoroalkoxyarenes required the reaction of phenols with CCl


/HF or similar harsh reagents. Modern retrosynthesis demands milder, more selective approaches.
Synthesis Strategy Diagram

The following diagram outlines the decision logic for selecting a synthetic route based on substrate availability and electronic properties.

Synthesis_Decision_Tree Start Substrate Availability Phenol Phenol (Ar-OH) Start->Phenol ArylHalide Aryl Halide/Boronic Acid Start->ArylHalide Arene Unfunctionalized Arene (C-H) Start->Arene Deoxy Deoxyfluorination (Reagent: PhenoFluor) Phenol->Deoxy Target: -OCF3 Alkyl O-Alkylation (Reagent: ClCF2H / BrCF2CO2Et) Phenol->Alkyl Target: -OCHF2 MetalCat Pd/Ag Cross-Coupling (Reagent: TAS-OCF3 / AgOCF3) ArylHalide->MetalCat Nucleophilic Source Radical Photoredox C-H Activation (Reagent: Ngai Reagents) Arene->Radical Late-Stage Functionalization

Figure 1: Strategic decision tree for selecting fluoroalkoxylation methodologies based on starting material.

Deep Dive: Radical Trifluoromethoxylation (The Ngai Protocol)

For late-stage functionalization (LSF) of complex pharmaceutical intermediates, photoredox catalysis has emerged as the superior method. It avoids the pre-functionalization required by cross-coupling and the harsh conditions of deoxyfluorination.

Mechanism of Action

The protocol relies on N-trifluoromethoxy reagents (e.g., N-trifluoromethoxy-4-cyanopyridinium triflate). The mechanism is thermodynamically driven by the cleavage of the weak N–O bond.

  • Excitation: The photocatalyst (Ru or Ir) is excited by blue light.

  • SET (Reduction): The excited catalyst transfers an electron to the cationic reagent.

  • Fragmentation: The reduced reagent undergoes mesolytic cleavage, releasing the neutral •OCF

    
     radical .
    
  • Addition: The electrophilic •OCF

    
     radical adds to the most electron-rich position of the arene.
    
  • Oxidation/Deprotonation: The resulting radical intermediate is oxidized and deprotonated to restore aromaticity.

Mechanistic Pathway Visualization

Photoredox_Cycle Cat_Ground Ru(bpy)3[2+] Cat_Excited *Ru(bpy)3[2+] Cat_Ground->Cat_Excited Blue LED (450 nm) Cat_Ox Ru(bpy)3[3+] Cat_Excited->Cat_Ox SET to Reagent Cat_Ox->Cat_Ground SET from Radical Int. Reagent N-OCF3 Pyridinium Radical •OCF3 Reagent->Radical N-O Cleavage Intermediate Cyclohexadienyl Radical Radical->Intermediate + Ar-H Arene Arene (Ar-H) Cation Cationic Intermediate Intermediate->Cation - e- (via Cat_Ox) Product Ar-OCF3 Cation->Product - H+

Figure 2: Proposed mechanistic cycle for photoredox-mediated trifluoromethoxylation.

Experimental Protocol: Visible-Light-Mediated Trifluoromethoxylation[1]

This protocol is adapted from the "second-generation" Ngai methodology. It is designed for self-validation using internal standards to monitor conversion.

Objective: Synthesis of 4-(trifluoromethoxy)biphenyl from biphenyl.

Reagents & Equipment
  • Substrate: Biphenyl (1.0 equiv, 0.2 mmol).

  • Reagent: N-trifluoromethoxy-4-cyanopyridinium triflate (1.2 equiv).

  • Photocatalyst:

    
    
    
    
    (5 mol%).[1]
  • Solvent: Acetonitrile (MeCN), anhydrous, degassed.

  • Light Source: 24W Blue LED lamp (

    
     nm).
    
  • Internal Standard:

    
    -Trifluorotoluene (for 
    
    
    
    F NMR quantification).
Step-by-Step Methodology
  • Setup: In a nitrogen-filled glovebox (or using standard Schlenk technique), charge an 8 mL clear glass vial with:

    • 
      
      
      
      (8.6 mg, 0.01 mmol).
    • N-trifluoromethoxy reagent (1.2 equiv).

    • Biphenyl (30.8 mg, 0.2 mmol).

    • MeCN (2.0 mL).

    • Critical Step: Add a magnetic stir bar.

  • Degassing: Seal the vial with a Teflon-lined septum cap. If outside a glovebox, sparge with argon for 10 minutes. Oxygen is a radical scavenger and will kill the reaction.

  • Irradiation: Place the vial 2–3 cm away from the Blue LED source. Turn on the fan to maintain temperature at roughly 25°C (room temperature). Stir vigorously.

    • Monitoring: Irradiate for 4–12 hours.

  • In-Process Check (IPC): Withdraw a 50

    
    L aliquot. Add 0.5 mL CDCl
    
    
    
    and 10
    
    
    L
    
    
    -trifluorotoluene.
    • Validation: Check

      
      F NMR.[2][3] The product signal (
      
      
      
      ppm) should grow relative to the internal standard (
      
      
      ppm).
  • Workup: Dilute the reaction mixture with diethyl ether (20 mL). Wash with saturated NaHCO

    
     (10 mL) and brine (10 mL).
    
  • Purification: Dry the organic layer over Na

    
    SO
    
    
    
    , concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Future Outlook: Beyond the Bench

The field is currently pivoting toward Flow Chemistry . The radical lifetimes in photoredox trifluoromethoxylation are short; microfluidic reactors offer superior photon flux and mixing, significantly reducing reaction times from hours to minutes. Furthermore, the development of chiral fluoroalkoxylation reagents remains a "holy grail" for creating enantiopure building blocks directly from achiral precursors.

References

  • Ritter, T., et al. (2011).[4][5][6] Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids. Journal of the American Chemical Society.[4][5] Link

  • Ngai, M.-Y., et al. (2015). Access to Aryl Trifluoromethyl Ethers by Visible-Light-Mediated Radical Trifluoromethoxylation. Angewandte Chemie International Edition. Link

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Seminal text on physicochemical constants).
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry. Link

  • Togni, A., et al. (2010). A New Family of Benziodoxolones for Trifluoromethylation. Chemistry - A European Journal.[7] Link

Sources

Comprehensive Guide to the Nomenclature and Characterization of Fluoroethoxy Methoxybenzene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Structural Taxonomy and Isomerism

In drug development, particularly within the field of Positron Emission Tomography (PET) radiotracers, the precise identification of fluorinated ethers is critical. The "fluoroethoxy methoxybenzene" scaffold consists of a benzene ring substituted with two ether groups: a methoxy group (


) and a fluoroethoxy group (

).[1]

Confusion often arises from the dual-ether functionality.[1] Regulatory filings require strict adherence to IUPAC priority rules to avoid ambiguity between "anisole" derivatives and "benzene" derivatives.

The Isomeric Landscape

We primarily encounter three regioisomers based on the relative substitution pattern on the benzene ring:

  • Ortho (1,2-): Substituents on adjacent carbons.[1]

  • Meta (1,3-): Substituents separated by one carbon.[1]

  • Para (1,4-): Substituents on opposite sides.

Additionally, the fluoroethoxy chain itself presents a theoretical isomerism (1-fluoroethoxy vs. 2-fluoroethoxy).[1] However, due to the chemical instability of


-fluoroethers (1-fluoroethoxy) which spontaneously decompose to aldehydes and HF, this guide focuses exclusively on the stable 2-fluoroethoxy  (

-fluoroethoxy) isomers.[1]

IUPAC Nomenclature Framework

The naming of these compounds follows specific hierarchy rules defined in the IUPAC Blue Book (P-14.4 and P-46).

Rule 1: Principal Functional Group

Both substituents are ethers (alkoxy groups).[1] Ethers are always cited as prefixes in substitutive nomenclature; they do not have suffix priority (unlike alcohols or ketones).[1] Therefore, the parent structure is benzene .

Rule 2: Alphabetical Order

The two substituents are:

  • Methoxy (

    
    )[1][2][3]
    
  • 2-Fluoroethoxy (

    
    )[1]
    

Alphabetically, F precedes M .[1] Therefore, the "2-fluoroethoxy" group is cited first.[1]

Rule 3: Numbering (Locants)

The benzene ring is numbered to give the lowest possible locant set.

  • Para isomer: 1,4-substitution.

    • Option A: 1-(2-fluoroethoxy)-4-methoxy...[1] (Alphabetical priority at position 1).

    • Option B: 1-methoxy-4-(2-fluoroethoxy)...[1]

    • Decision: Since the locant set (1,[4][5]4) is identical in both directions, the lower number (1) is assigned to the substituent cited first alphabetically (2-fluoroethoxy).[1]

Valid Name Variations

While the systematic benzene name is preferred for regulatory clarity, "Anisole" is a retained IUPAC base name. If "Anisole" is used, the methoxy group is implicitly at position 1.

IsomerPreferred IUPAC Name (PIN)Anisole-Derived Name
Para 1-(2-fluoroethoxy)-4-methoxybenzene4-(2-fluoroethoxy)anisole
Meta 1-(2-fluoroethoxy)-3-methoxybenzene3-(2-fluoroethoxy)anisole
Ortho 1-(2-fluoroethoxy)-2-methoxybenzene2-(2-fluoroethoxy)anisole
Nomenclature Decision Tree

The following logic flow illustrates how to arrive at the correct PIN for any disubstituted ether.

NamingLogic start Start: Identify Substituents check_groups Are both groups Ethers? start->check_groups parent_benzene Parent is BENZENE check_groups->parent_benzene Yes alpha_check Compare Alphabetical Order: '2-Fluoroethoxy' vs 'Methoxy' parent_benzene->alpha_check assign_locants Assign Locants: Lowest set, then Alpha priority alpha_check->assign_locants F comes before M final_name Result: 1-(2-fluoroethoxy)-X-methoxybenzene assign_locants->final_name

Figure 1: Logical workflow for determining the IUPAC name of dialkoxy benzenes.

Experimental Protocol: Synthesis and Characterization

In a drug development context, these isomers are frequently synthesized as precursors for F-18 radiolabeling or as "cold standards" for confirming the identity of a tracer. The following protocol describes the synthesis of the para isomer (1-(2-fluoroethoxy)-4-methoxybenzene) via Williamson Ether Synthesis.

Mechanistic Rationale

We utilize 4-methoxyphenol as the nucleophile.[1] The choice of base (


) and solvent (Acetonitrile or DMF) is critical. 

is mild enough to deprotonate the phenol (

) without causing side reactions with the alkyl halide. 1-bromo-2-fluoroethane is used as the electrophile.[1]

Why not start with 4-fluorophenol? Attempting to methylate 4-(2-fluoroethoxy)phenol is riskier because the fluoroethoxy group is chemically sensitive.[1] It is more robust to install the fluoroethyl chain last, or onto a pre-methylated phenol.

Step-by-Step Protocol
  • Reagent Preparation:

    • Dissolve 4-methoxyphenol (10 mmol, 1.24 g) in anhydrous Acetonitrile (MeCN, 20 mL).

    • Add Potassium Carbonate (

      
      , 15 mmol, 2.07 g).
      
    • Note: Anhydrous conditions are vital to prevent hydrolysis of the alkyl bromide.

  • Alkylation:

    • Add 1-bromo-2-fluoroethane (12 mmol, 1.52 g) dropwise.[1]

    • Heat the mixture to reflux (

      
      ) for 12 hours.
      
    • Monitoring: Track reaction progress via TLC (Hexane:EtOAc 4:1). The product will have a higher

      
       than the starting phenol.
      
  • Work-up:

    • Cool to room temperature.[1] Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Remove solvent under reduced pressure.[1]

    • Dissolve residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) and Brine.[1]

  • Purification:

    • Purify via silica gel column chromatography.[1]

    • Yield: Typically 75-85%.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Reactants cluster_1 Reaction cluster_2 Isolation phenol 4-Methoxyphenol intermediate Phenoxide Formation phenol->intermediate base K2CO3 / MeCN base->intermediate alkyl 1-Bromo-2-fluoroethane sn2 SN2 Attack alkyl->sn2 reflux Reflux 82°C 12 Hours filter Filtration reflux->filter intermediate->sn2 sn2->reflux wash NaOH Wash (Remove Phenol) filter->wash product 1-(2-fluoroethoxy)- 4-methoxybenzene wash->product

Figure 2: Synthesis pathway for 1-(2-fluoroethoxy)-4-methoxybenzene via Williamson Ether Synthesis.[1]

Analytical Differentiation

Distinguishing the isomers requires careful analysis of NMR coupling constants, particularly the splitting patterns of the aromatic protons and the characteristic triplets of the fluoroethoxy chain.

Predicted NMR Data (400 MHz, )

The fluoroethoxy chain provides a distinct signature. The fluorine atom splits the adjacent methylene protons (


) and the next methylene protons (

).
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Aromatic (Para) 6.80 - 6.90Multiplet (AA'BB')Characteristic para-substitution pattern

3.78Singlet-

4.15Doublet of Triplets

,


4.75Doublet of Triplets

,

Differentiation Key:

  • Para: Symmetric AA'BB' aromatic signals.

  • Meta: Complex ABCD aromatic pattern; singlet for H-2 (between ethers) is distinct.[1]

  • Ortho: Complex ABCD pattern; often shows distinct shielding effects due to proximity of oxygen lone pairs.[1]

References

  • IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[1] Cambridge: The Royal Society of Chemistry, 2014. [Link]

  • PubChem. Compound Summary for CID 316412: (Fluoromethoxy)benzene.[1][6] National Library of Medicine (US).[1] Accessed October 26, 2023. [Link][1]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989. (Standard reference for Williamson Ether Synthesis protocols).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Radiochemical Yield in 18F-Fluoroethoxy Labeling

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in 18F-fluoroethoxy labeling. Unpredictable and low radiochemical yields can be a significant impediment to the successful production of PET tracers. This guide provides a structured, in-depth approach to troubleshooting common issues, grounded in scientific principles and practical field experience. Our aim is to empower you to diagnose and resolve challenges in your radiolabeling experiments effectively.

Understanding the 18F-Fluoroethoxy Labeling Workflow

The successful synthesis of an 18F-fluoroethoxy-labeled compound is a multi-step process, with the potential for yield loss at each stage. A comprehensive understanding of this workflow is the first step in effective troubleshooting.

18F_Fluoroethoxy_Labeling_Workflow cluster_0 [18F]Fluoride Processing cluster_1 Radiolabeling & Purification start [18O]H2O Target Bombardment trap [18F]Fluoride Trapping (Anion Exchange Cartridge) start->trap elute Elution of [18F]Fluoride trap->elute dry Azeotropic Drying elute->dry react Nucleophilic Substitution (Precursor + [18F]Fluoride) dry->react Dried [K+/K222]/[18F]F- Complex purify Purification (e.g., SPE or HPLC) react->purify qc Quality Control purify->qc product Final Labeled Product qc->product Troubleshooting_Radiolabeling start Low Radiochemical Yield precursor Check Precursor Quality start->precursor temp_time Optimize Reaction Temperature & Time precursor->temp_time Precursor OK precursor_issue Use fresh, high-purity precursor. Store properly. precursor->precursor_issue solvent Verify Solvent Purity temp_time->solvent Temp/Time OK temp_time_issue Systematically vary temperature (e.g., 80-130°C) and time (e.g., 3-15 min). temp_time->temp_time_issue base Evaluate Base to Precursor Ratio solvent->base Solvent OK solvent_issue Use anhydrous acetonitrile. solvent->solvent_issue base_issue Optimize the molar ratio of base (e.g., K2CO3) to precursor. base->base_issue

Caption: Decision tree for troubleshooting the radiolabeling reaction.

  • Detailed Explanations:

    • Precursor Quality: Ensure your precursor (e.g., ethylene glycol ditosylate) is of high quality and stored under appropriate conditions (cool, dry, and dark) to prevent degradation. [1] * Reaction Temperature and Time: The formation of byproducts can be temperature and time-dependent. [2]A systematic optimization of these parameters is often necessary. For instance, higher temperatures can sometimes lead to decomposition of the desired product. [3] * Solvent Purity: The use of anhydrous acetonitrile is critical. The presence of water will reduce the efficiency of the nucleophilic substitution. [1] * Base to Precursor Ratio: The molar ratio of the base (e.g., K2CO3) to the precursor can influence the reaction outcome. [2]

Part 4: Purification and Quality Control

Question 5: I see multiple radioactive species in my crude reaction mixture. How do I identify them and improve the purity of my final product?

The presence of multiple radioactive species indicates either an incomplete reaction or the formation of side products.

  • Expertise & Experience: Radio-TLC and radio-HPLC are essential tools for assessing the radiochemical purity of your product. [4]Common impurities include unreacted [18F]fluoride and potential side-products from the reaction. The choice of mobile phase in radio-TLC can significantly affect the separation of these species. [4][5]

  • Troubleshooting and Optimization:

Issue Potential Cause Recommended Action
High levels of unreacted [18F]fluoride Inefficient labeling reaction (see Part 3).Re-optimize reaction conditions.
Presence of unknown radioactive impurities Formation of side-products due to suboptimal reaction conditions or precursor degradation.Adjust reaction temperature and time. [2]Ensure high-purity precursor.
Poor separation on radio-TLC Inappropriate mobile phase.Optimize the mobile phase composition (e.g., acetonitrile/water ratio) to achieve good separation between the product, unreacted fluoride, and any impurities. [4][5]
Low recovery after purification Inefficient purification method (e.g., SPE cartridge).Optimize the SPE cartridge type and the loading/elution conditions. [6]Consider HPLC purification for higher purity if needed. [7]
  • Protocol: Basic Radio-TLC for Purity Check

    • Spot a small amount of the crude reaction mixture and the purified product onto a TLC plate.

    • Develop the plate in a suitable mobile phase (e.g., a mixture of acetonitrile and water).

    • Analyze the plate using a radio-TLC scanner to determine the retention factors (Rf) of the different radioactive species. Unreacted fluoride typically remains at the origin (Rf = 0) in many solvent systems. [8] 4. Calculate the radiochemical purity by integrating the peaks corresponding to the desired product and impurities.

References

  • Long-lived radionuclidic impurities in the production of 18F-labelled radiopharmaceuticals. (2020). Vertex AI Search.
  • Detrimental impact of aqueous mobile phases in 18F-labelled radiopharmaceutical analysis via radio-TLC - PMC. (n.d.). NIH. [Link]

  • A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC. (2022). NIH. [Link]

  • 2-[18F]Fluoroethyl tosylate – a versatile tool for building of 18F based radiotracers for positron emission tomography. (2015). ResearchGate. [Link]

  • Optimized labeling of NOTA-conjugated octreotide with F-18. (2011). CORE. [Link]

  • A Fully Automated Radiosynthesis of [18F]Fluoroethyl-Diprenorphine on a Single Module by Use of SPE Cartridges for Preparation of High Quality 2-[18F]Fluoroethyl Tosylate. (2013). MDPI. [Link]

  • High-Yielding, Two-Step 18 F Labeling Strategy for 18F-PARP1 Inhibitors - PMC. (n.d.). NIH. [Link]

  • Review of 18F-FDG Synthesis and Quality Control - PMC. (n.d.). NIH. [Link]

  • Analysis of metal radioisotope impurities generated in [O-18]H2O during the cyclotron production of fluorine-18 | Request PDF. (2025). ResearchGate. [Link]

  • Detrimental impact of aqueous mobile phases in 18F-labelled radiopharmaceutical analysis via radio-TLC. (2023). eScholarship. [Link]

  • (PDF) Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. (2021). ResearchGate. [Link]

  • One-step 18F labeling of biomolecules using organotrifluoroborates - PMC - NIH. (2015). NIH. [Link]

  • Evaluation of [18F]FDG Synthesis and Quality Control: Experience in the Seoul National University Hospital (SNUH), Seoul, South. (2021). OMICS International. [Link]

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. (2014). ACS Publications. [Link]

  • Optimization and comparison of [18F]FET synthesis on two distinct automated radiochemistry systems. (2025). ResearchGate. [Link]

  • Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer. (2017). MDPI. [Link]

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC. (n.d.). NIH. [Link]

Sources

Technical Support Center: Navigating Steric Hindrance in Meta-Substituted Benzene Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are tackling the persistent challenge of functionalizing the meta-position of substituted benzene rings, particularly when steric hindrance is a significant barrier. The following troubleshooting guides and frequently asked questions (FAQs) are based on a synthesis of peer-reviewed literature and extensive in-house expertise.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments, providing a logical workflow to diagnose and resolve them.

Scenario 1: Low or No Conversion to the Desired meta-Product

You've set up your reaction—perhaps a palladium-catalyzed C-H olefination using a directing group—but the starting material remains largely unreacted, or the yield of the desired meta-isomer is disappointingly low.

Initial Checks:

  • Reagent and Solvent Purity: Many transition metal catalysts are highly sensitive to air, moisture, and impurities.[1] Ensure all solvents are rigorously dried and degassed. Reagents, especially the catalyst and ligands, should be of high purity and handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[1]

  • Catalyst Activity: If possible, test your catalyst in a known, reliable reaction to confirm its activity. Catalyst decomposition can occur during storage or handling.

  • Temperature and Reaction Time: C-H activation often requires elevated temperatures to proceed at a reasonable rate.[1] However, excessive heat can lead to catalyst degradation or side reactions. It's crucial to find the optimal temperature for your specific system. Monitor the reaction over time to ensure it has reached completion without product decomposition.[1]

Advanced Troubleshooting Steps:

Potential Cause Recommended Solution Scientific Rationale
Ineffective Directing Group/Substrate Mismatch - Synthesize and test a different directing group. For instance, if a simple amide is failing, consider a more specialized template, such as a nitrile-based or a U-shaped template.[2][3][4] - Modify the linker length or rigidity between the directing group and the arene.The geometry and coordinating ability of the directing group are critical for positioning the metal catalyst at the meta C-H bond.[5][6] A poorly fitting template will not form the necessary pre-transition state.[3]
Steric Clash with the Catalyst or Ligand - Switch to a catalyst with a less sterically demanding ligand set. - For Ir-catalyzed borylation, sterically controlled meta-borylation is a known strategy where steric repulsion between the substrate's substituent and the catalyst directs the reaction.[7]The steric profile of both the substrate and the catalyst must be compatible. Introducing bulky substituents can improve thermal stability through steric hindrance.[8]
Poor Catalyst-Directing Group Coordination - Add a co-catalyst or an additive that can facilitate coordination. For example, certain acids or bases can act as promoters. - Change the solvent to one that better solubilizes the catalytic complex and promotes coordination.The coordination of the directing group to the metal center is a key step in the catalytic cycle. Solvent polarity and coordinating ability can significantly impact this equilibrium.
Deactivating Electronic Effects - If the arene is highly electron-deficient, the C-H bond may be too difficult to activate. Consider switching to a more electron-rich analog if the synthesis allows. - For highly electron-rich arenes, traditional electrophilic aromatic substitution may be competing.The electronic nature of the arene influences the ease of C-H bond cleavage. Electron-donating groups generally facilitate C-H activation, while strongly withdrawing groups can hinder it.

Scenario 2: Poor Regioselectivity - Formation of ortho and para Isomers

Your reaction is working, but you're obtaining a mixture of isomers, with the desired meta-product being a minor component.

Initial Checks:

  • Re-evaluate Your Directing Group Strategy: The primary method for achieving high regioselectivity in C-H functionalization is the use of a directing group.[1] If you are not using one, this is the first thing to consider. If you are, its design may be suboptimal.

Advanced Troubleshooting Steps:

Potential Cause Recommended Solution Scientific Rationale
Dominance of Inherent Electronic Effects - Employ a strongly coordinating directing group that can override the natural ortho/para-directing nature of electron-donating groups on the benzene ring.[3]Many directing groups for meta-functionalization are designed to form a macrocyclic pre-transition state that is geometrically constrained to the meta-position, thus overriding the inherent electronic biases of the substrate.[3]
Insufficient Steric Blockage at ortho Positions - If your substrate allows, introduce a small, removable blocking group at one or both ortho positions to sterically disfavor functionalization there.This is a classic strategy to physically prevent the catalyst from accessing the more electronically favored positions.
Use of a Transient Mediator - For certain palladium-catalyzed reactions, the addition of a transient mediator like norbornene can switch selectivity from ortho to meta.[9]This innovative approach involves an initial ortho-palladation, followed by insertion of the mediator, which then relays the catalyst to the meta-position for the final bond formation.[9]
Incorrect Catalyst System for the Desired Selectivity - Different transition metals and ligand systems have different inherent selectivities. For example, some copper-catalyzed arylations of anilides show a preference for the meta-position, in contrast to the typical ortho-selectivity of palladium catalysis.[3]The choice of metal and its coordination sphere dictates the mechanism of C-H activation and, consequently, the regiochemical outcome.
Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main strategies for overcoming steric hindrance at the meta-position?

A1: There are several key strategies:

  • Directing Group Design: The most powerful approach is to use a directing group attached to the substrate that is long and flexible enough to reach the meta-position without being sterically impeded.[5] These "long-armed" or "U-shaped" templates are designed to position the catalyst correctly via the formation of a large metallacycle.[2]

  • Steric-Controlled Reactions: In some cases, steric hindrance can be used to your advantage. For instance, in iridium-catalyzed borylation, bulky substituents on the arene can sterically clash with the bulky catalyst, forcing the borylation to occur at the less hindered meta-position.[7]

  • Transient Mediators: As mentioned in the troubleshooting guide, transient mediators like modified norbornenes can be used in palladium catalysis to achieve meta-selectivity.[2] This strategy relies on a sequence of reactions that ultimately directs functionalization to the meta-position.

Q2: How do I choose the right directing group for my substrate?

A2: The choice of directing group is highly substrate-dependent.

  • For substrates with existing functional groups: Look for directing groups that can be easily attached to and cleaved from your substrate. For example, if you have a phenol, a silyl ether-based cleavable directing group might be appropriate.[4]

  • Consider the coordinating atom: The atom in the directing group that binds to the metal is crucial. Nitriles are often used for palladium-catalyzed meta-functionalization because they coordinate in a linear fashion, which is suitable for forming the large cyclophane-like transition state required.[3][4]

  • Consult the literature: There is a vast body of literature on directing groups for C-H functionalization.[10] Look for examples with substrates similar to yours to guide your choice.

Q3: Can photoredox catalysis be used to address meta-functionalization challenges?

A3: Yes, photoredox catalysis has emerged as a powerful tool in this area. Some ruthenium-based systems can act as dual-function catalysts.[11][12] Under visible light irradiation, the ruthenium complex can facilitate both the C-H activation at the meta-position and the generation of a radical coupling partner from a suitable precursor (e.g., an alkyl halide).[11][12] This approach often allows for milder reaction conditions (e.g., room temperature) compared to traditional thermal methods.[11][12]

Q4: My reaction is highly sensitive and gives inconsistent results. How can I improve reproducibility?

A4: Poor reproducibility is a common issue in transition metal catalysis and is often due to sensitivity to trace impurities.[1]

  • Rigorous Inert Atmosphere: Always use a high-quality inert gas (argon or nitrogen) and ensure your reaction setup is free of leaks.[1] A glovebox is ideal for handling sensitive reagents.

  • Consistent Reagent Sources: Use reagents from the same supplier and batch, if possible. The purity of solvents, ligands, and even the starting material can vary.[1]

  • Pre-activation of the Catalyst: In some protocols, pre-forming the active catalytic species before adding the substrate can lead to more consistent results.[1]

Section 3: Experimental Protocols & Visualizations

Example Protocol: Palladium-Catalyzed meta-Olefination Using a Nitrile-Based Directing Group

This protocol is a generalized example based on methodologies reported in the literature. Always refer to the specific publication for precise amounts, conditions, and safety information.

Step 1: Synthesis of the Directing Group-Tethered Substrate

  • Attach a suitable nitrile-containing template to your starting material (e.g., via an ether or ester linkage). This typically involves standard protection group chemistry.

Step 2: The C-H Olefination Reaction

  • To an oven-dried reaction vessel, add the directing group-tethered substrate (1.0 equiv), Pd(OAc)₂ (10 mol %), a suitable ligand (e.g., a monodentate phosphine or an amino acid ligand, 20-30 mol %), and an oxidant (e.g., Ag₂CO₃ or benzoquinone, 2.0-3.0 equiv).

  • Purge the vessel with argon or nitrogen.

  • Add the olefin coupling partner (2.0-3.0 equiv) and the appropriate dry, degassed solvent (e.g., toluene, DCE, or HFIP).

  • Heat the reaction mixture to the specified temperature (often 80-120 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble inorganic salts.

  • Purify the product by column chromatography.

Step 3: Cleavage of the Directing Group

  • Remove the directing group using the appropriate deprotection conditions (e.g., fluoride source for a silyl ether linker, or hydrolysis for an ester linker) to yield the final meta-functionalized product.

Visualizing the Directing Group Strategy

The following diagram illustrates the general concept of a U-shaped directing group guiding a metal catalyst to the meta C-H bond.

meta_functionalization cluster_substrate Substituted Arene cluster_template Directing Group Template arene Benzene Ring subst Substituent (R) subst->arene linker Linker subst->linker dg Coordinating Group (e.g., CN) linker->dg catalyst Metal Catalyst (M) dg->catalyst Coordination catalyst->arene meta C-H Activation

Caption: A directing group template positions the metal catalyst for meta-C-H activation.

Troubleshooting Workflow for Low Reaction Conversion

troubleshooting_low_yield start Low or No Conversion Observed check_reagents Verify Purity & Integrity of Reagents/Solvents start->check_reagents check_conditions Confirm Temperature & Reaction Time start->check_conditions reagents_ok Reagents OK? check_reagents->reagents_ok conditions_ok Conditions OK? check_conditions->conditions_ok purify Purify/Dry Reagents & Solvents reagents_ok->purify No advanced_troubleshooting Proceed to Advanced Troubleshooting reagents_ok->advanced_troubleshooting Yes optimize_t Optimize Temperature & Time conditions_ok->optimize_t No conditions_ok->advanced_troubleshooting Yes purify->start Re-run Experiment optimize_t->start Re-run Experiment sub_node_1 Evaluate Directing Group Design advanced_troubleshooting->sub_node_1 sub_node_2 Modify Catalyst/Ligand System advanced_troubleshooting->sub_node_2 sub_node_3 Consider Electronic Effects advanced_troubleshooting->sub_node_3

Caption: A systematic workflow for troubleshooting low conversion in meta-C-H functionalization.

References

  • Ishiyama, T., Miyaura, N., & Hartwig, J. F. (2002). Iridium-Catalyzed Borylation of Arenes and Heteroarenes. Angewandte Chemie International Edition, 41(17), 3056-3058. [Link]

  • Leow, D., Li, G., Mei, T. S., & Yu, J. Q. (2012). Activation of remote meta-C–H bonds by a an end-on template. Nature, 486(7404), 518-522. [Link]

  • Procter, D. J., & Ackermann, L. (2019). meta-Selective C− H Activation of Arenes at Room Temperature Using Visible Light: Dual-Function Ruthenium Catalysis. Angewandte Chemie International Edition, 58(23), 7853-7857. [Link]

  • Maiti, D., & Dastbar, A. (2017). Designing of templates to reach the distal C–H bond. Indian Academy of Sciences. [Link]

  • Saikia, P., & Antonchick, A. P. (2015). Palladium catalysed meta-C–H functionalization reactions. Organic & Biomolecular Chemistry, 13(28), 7598-7608. [Link]

  • University of Manchester. (2019). meta-Selective C−H Activation of Arenes at Room Temperature Using Visible Light: Dual-Function Ruthenium Catalysis. Research Explorer. [Link]

  • Powers, I. G., & Wu, J. (2015). Directing Remote Meta-C–H Functionalization with Cleavable Auxiliaries. ACS Central Science, 1(6), 296-297. [Link]

  • Yang, J. (2015). Transition metal catalyzed meta-C–H functionalization of aromatic compounds. Organic & Biomolecular Chemistry, 13(7), 1930-1941. [Link]

  • Gande, S., & Li, B. (2020). Palladium-catalysed directed remote meta-C–H functionalization of arenes using a cyclopentenyl-pyridyl template. New Journal of Chemistry, 44(30), 12976-12980. [Link]

  • Yang, J. (2015). Transition metal catalyzed meta-C-H functionalization of aromatic compounds. PubMed, 13(7), 1930-41. [Link]

  • Wikipedia. (n.d.). Meta-selective C–H functionalization. Retrieved from [Link]

  • Newton, C. G., & Glorius, F. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 47(15), 5867-5914. [Link]

  • O'Donovan, D. H., & Kapur, M. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 24(5), 856. [Link]

  • Lee, S., Lee, H., & Tan, K. L. (2013). Meta-Selective C–H Functionalization Using a Nitrile-Based Directing Group and Cleavable Si-Tether. Journal of the American Chemical Society, 135(50), 18778-18781. [Link]

  • Longdom Publishing. (2024). Designing Benzene Derivatives with Improved Thermal Stability: Strategies and Applications. [Link]

  • ResearchGate. (n.d.). Strategies for meta‐selective C−H functionalization. [Link]

  • New Journal of Chemistry. (2021). Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. RSC Publishing. [Link]

  • Journal of Materials Chemistry A. (2020). A steric hindrance alleviation strategy to enhance the photo-switching efficiency of azobenzene functionalized metal–organic frameworks toward tailorable carbon dioxide capture. RSC Publishing. [Link]

  • ResearchGate. (2025). Transition metal catalyzed meta-C–H functionalization of aromatic compounds. [Link]

  • Journal of the American Chemical Society. (2015). C–H Functionalization at Sterically Congested Positions by the Platinum-Catalyzed Borylation of Arenes. ACS Publications. [Link]

  • National Center for Biotechnology Information. (2015). Ligand-Enabled meta-C–H Activation Using a Transient Mediator. PMC. [Link]

Sources

Validation & Comparative

Technical Guide: 1H NMR Characterization of 1-(2-Fluoroethoxy)-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive analysis of the 1H NMR spectrum of 1-(2-Fluoroethoxy)-3-methoxybenzene , a critical fluorinated building block in medicinal chemistry and radiotracer development.

The introduction of a fluorine atom into an ethoxy side chain creates a unique spectral signature due to Heteronuclear Spin-Spin Coupling (


) . This guide distinguishes the product from its non-fluorinated precursors (e.g., 3-methoxyphenol) and analogs (e.g., 1-ethoxy-3-methoxybenzene), providing researchers with the diagnostic criteria needed to validate synthesis success and purity.

Structural Logic & Synthesis Workflow

To understand the NMR spectrum, we must first establish the chemical environment. The molecule consists of a meta-disubstituted benzene ring.[1] One substituent is a static methoxy group; the other is a fluoroethoxy chain.

Synthesis Pathway

The standard synthesis involves the O-alkylation of 3-methoxyphenol with 1-bromo-2-fluoroethane (or 2-fluoroethyl tosylate). The efficiency of this step is the primary variable monitored by NMR.

SynthesisFlow Start Precursor: 3-Methoxyphenol Reaction Nucleophilic Substitution (60°C, 4h) Start->Reaction Reagent Reagent: 1-Bromo-2-fluoroethane (K2CO3, DMF) Reagent->Reaction Workup Workup: EtOAc Extraction & Drying Reaction->Workup Product Target: 1-(2-Fluoroethoxy)- 3-methoxybenzene Workup->Product Isolation

Figure 1: Standard synthesis workflow for the target molecule. The NMR analysis focuses on confirming the conversion of the phenolic -OH to the fluoroethoxy ether.

Spectral Analysis: The "Fingerprint" Region

The most critical aspect of this spectrum is the aliphatic region (4.0 – 5.0 ppm), where the fluoroethyl group resides. Unlike a standard ethyl group, the fluorine atom splits the proton signals significantly.

The Fluoroethoxy Chain (-O-CH₂-CH₂-F)

The two methylene (


) groups appear as distinct multiplets due to coupling with both the neighboring protons (

) and the fluorine atom (

and

).
  • Terminal Methylene (

    
    ): 
    
    • Chemical Shift: ~4.75 ppm (Deshielded by direct F attachment).

    • Splitting: Doublet of Triplets (dt).

    • Coupling:

      • Geminal H-F (

        
        ):  ~47.0 Hz (Large splitting, diagnostic).
        
      • Vicinal H-H (

        
        ):  ~4.0 Hz.
        
  • Ether Methylene (

    
    ): 
    
    • Chemical Shift: ~4.25 ppm.

    • Splitting: Doublet of Triplets (dt).

    • Coupling:

      • Vicinal H-F (

        
        ):  ~28.0 Hz.
        
      • Vicinal H-H (

        
        ):  ~4.0 Hz.
        
The Aromatic & Methoxy Region[1]
  • Methoxy (-OCH₃): A sharp singlet at ~3.80 ppm .[2] This serves as an excellent internal integration standard (3H).

  • Aromatic Protons (4H): Typical meta-substitution pattern between 6.50 – 7.25 ppm .

    • H-2 (between oxygens): Singlet/narrow doublet (most shielded).

    • H-5 (meta to both): Triplet (pseudo-t).

    • H-4/H-6: Doublets/Multiplets.

Comparative Analysis: Product vs. Alternatives

To validate your compound, compare it against the starting material and the non-fluorinated analog.

Table 1: Comparative Chemical Shift Data (CDCl₃, 400 MHz)
FeatureTarget Product (Fluoroethoxy)Precursor (3-Methoxyphenol)Analog (1-Ethoxy-3-methoxybenzene)
-OCH₂- Region ~4.25 ppm (dt,

=28Hz)
N/A~4.02 ppm (q, J=7Hz)
Terminal Group ~4.75 ppm (-CH₂F, dt,

=47Hz)
~5.0 - 6.0 ppm (-OH, broad s)~1.40 ppm (-CH₃, t, J=7Hz)
Methoxy (-OCH₃) ~3.80 ppm (s)~3.78 ppm (s)~3.79 ppm (s)
Diagnostic Large H-F Coupling Exchangeable -OH Proton Standard Ethyl Quartet/Triplet
Expert Insight:

Critical Check: If you observe a triplet at ~4.0 ppm and a triplet at ~1.4 ppm, your fluorination failed, and you likely have the ethyl ether impurity (often from solvent contamination or incorrect reagent). The presence of the 47 Hz doublet is the "Go/No-Go" signal for this synthesis.

Experimental Protocol: NMR Acquisition

Due to the wide spectral width required if observing


 and the specific relaxation properties of fluorinated side chains, the following protocol is recommended for high-fidelity data.
Sample Preparation
  • Mass: Dissolve 5–10 mg of the oil/solid in 0.6 mL of CDCl₃ (Chloroform-d).

    • Note: DMSO-d₆ is an alternative, but CDCl₃ provides better resolution for the aromatic region in this specific lipophilic ether.

  • Filtration: Filter through a cotton plug if any inorganic salts (KBr/NaBr) from the synthesis remain.

Acquisition Parameters (Standard 400 MHz Instrument)
  • Pulse Sequence: zg30 (Standard 1H with 30° flip angle).

  • Spectral Width (SW): 12 ppm (-1 to 11 ppm).

  • Relaxation Delay (D1): 2.0 seconds (Essential to allow full relaxation of the isolated aromatic protons for accurate integration).

  • Scans (NS): 16 (Sufficient for >5 mg sample).

  • Temperature: 298 K (25°C).

Data Processing
  • Window Function: Exponential Multiplication (EM) with LB = 0.3 Hz .

  • Referencing: Calibrate residual CHCl₃ peak to 7.26 ppm .

Validation Workflow

Use this logic gate to interpret your final spectrum.

ValidationLogic Start Acquire 1H NMR CheckRegion Check 4.0 - 5.0 ppm Start->CheckRegion Decision1 Is there a doublet of triplets with J ~ 47 Hz? CheckRegion->Decision1 Yes Fluorination Successful Decision1->Yes Yes No Check Precursor/Byproducts Decision1->No No Analyze Integrate Areas: Aromatic (4H) : Methoxy (3H) : CH2F (2H) : OCH2 (2H) Yes->Analyze Impurity1 Broad singlet @ 5.5ppm? (Unreacted Phenol) No->Impurity1 Impurity2 Quartet @ 4.0ppm? (Ethyl Ether Analog) No->Impurity2

Figure 2: Spectral interpretation logic gate for quality control.

References

  • Dürr, U. H., et al. (2007). "Fluorine NMR spectroscopy of proteins." Journal of Biomolecular NMR. (Provides foundational data on F-H coupling constants).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[3] (Authoritative text on

    
     and 
    
    
    
    coupling patterns in fluoroalkyl ethers).
  • ChemicalBook. (2023). "1-Fluoro-3-methoxybenzene (Precursor Data)." (Used for aromatic region baseline comparison).

  • PubChem. (2023). "1-Fluoro-3-methoxy-2-nitrobenzene Spectral Data." (Analogous compound data for chemical shift verification).

Sources

Comparison of 1-(2-Fluoroethoxy)-3-methoxybenzene with 4-isomer properties

[1]

Executive Summary

The transition from a meta (3-substituted) to a para (4-substituted) substitution pattern in fluoroethoxy-methoxybenzenes fundamentally alters the compound's solid-state properties and metabolic susceptibility.[1]

  • The 4-Isomer (Para): Exhibits higher symmetry, resulting in higher melting points and greater crystallinity. It is often preferred as a stable scaffold for liquid crystals or rigid drug cores but may be more susceptible to rapid para-position metabolic oxidation if not sterically hindered.[1]

  • The 3-Isomer (Meta): Typically possesses a lower melting point (often liquid at ambient conditions) and higher solubility in organic solvents.[1] It is frequently utilized in tracer development to modulate lipophilicity (LogP) without inducing the strong lattice energy barriers seen in para analogs.[1]

Physicochemical Profile

The following data compares the structural and physical properties of both isomers. Where experimental values for the specific unsubstituted parents are limited, values are derived from validated predictive models (ACD/Labs, ChemAxon) and analogous ether trends.

PropertyThis compound1-(2-Fluoroethoxy)-4-methoxybenzene
Common Name m-(2-Fluoroethoxy)anisolep-(2-Fluoroethoxy)anisole
Substitution Meta (1,[1]3)Para (1,4)
Symmetry Point Group Cs (Low Symmetry)C2v (High Symmetry)
Molecular Weight 170.18 g/mol 170.18 g/mol
Predicted LogP ~2.1 - 2.3~2.1 - 2.3
Physical State (RT) Liquid (Predicted)Solid / Semi-solid (Predicted)
Boiling Point (760 Torr) ~235–245 °C~240–250 °C
Topological Polar Surface Area 18.46 Ų18.46 Ų
Electronic Effect Cooperative activation of C2/C4/C6Activation of C2/C3/C5/C6

Key Insight – Symmetry & Packing: The para isomer possesses an axis of symmetry that facilitates efficient crystal packing.[1] This results in a higher melting point and lower solubility compared to the meta isomer, which adopts a "kinked" conformation disrupting lattice formation. In drug formulation, the meta isomer often demonstrates superior solubility profiles.

Synthetic Pathways[1][4][5]

The synthesis of both isomers follows a nucleophilic substitution mechanism (Williamson Ether Synthesis).[1] The choice of conditions depends on the nucleophilicity of the starting phenol, which is influenced by the position of the methoxy group.

Reaction Scheme (Graphviz)

SynthesisPhenolStarting Material(3- or 4-Methoxyphenol)IntermediatePhenoxide Anion(Nucleophile)Phenol->Intermediate Deprotonation (DMF/ACN, 80°C) ReagentAlkylating Agent(1-Bromo-2-fluoroethaneor Fluoroethyl Tosylate)ProductTarget Ether(Fluoroethoxy-methoxybenzene)Reagent->Product Electrophile BaseBase Catalyst(K2CO3 / Cs2CO3)Base->IntermediateIntermediate->Product SN2 Attack

Figure 1: General synthetic workflow for fluoroethylation of methoxyphenols via Williamson Ether Synthesis.

Synthetic Nuances[1][2][3][4][5][6]
  • Electronic Effects: The methoxy group is an electron-donating group (EDG).[1]

    • In 4-methoxyphenol , the hydroxyl group is para to the methoxy, making the oxygen highly nucleophilic due to resonance donation. This reaction typically proceeds faster.[1]

    • In 3-methoxyphenol , the methoxy group exerts an inductive withdrawing effect (meta position) but a resonance donating effect to ortho/para carbons, not directly to the hydroxyl oxygen. The nucleophilicity is slightly lower, often requiring stronger bases (e.g., Cs₂CO₃) or higher temperatures.

  • Leaving Groups: For radiochemistry (F-18 labeling), the precursor is often a tosylate or mesylate analog which is then fluorinated.[1] For the standard chemical standard, 1-bromo-2-fluoroethane is used.[1]

Performance: Metabolic Stability

In drug design, the fluoroethoxy group is often employed to block metabolic sites or adjust polarity.

Metabolic Liability Analysis[1]
  • Methoxy Group (-OCH₃): Highly susceptible to O-demethylation by Cytochrome P450 enzymes (CYP2D6, CYP3A4).[1] This generates a phenol metabolite.[1][7]

  • Fluoroethoxy Group (-OCH₂CH₂F): Significantly more stable than the methoxy group.[1] The terminal fluorine atom is electron-withdrawing, reducing the electron density on the ether oxygen and the adjacent methylene protons.[1] This raises the activation energy for the radical abstraction step required for O-dealkylation.[1]

Pathway Diagram (Graphviz)[1]

Metabolismcluster_MajorMajor Pathway (High Liability)cluster_MinorMinor Pathway (High Stability)ParentParent Compound(Fluoroethoxy-Methoxybenzene)Metabolite1Phenol Derivative(Loss of -CH3)Parent->Metabolite1 CYP450 O-Demethylation(Rapid)Metabolite2Methoxy-Phenol(Loss of -CH2CH2F)Parent->Metabolite2 O-Defluoroethylation(Slow/Resistant)

Figure 2: Comparative metabolic fate.[1] The fluoroethoxy chain acts as a metabolic shield relative to the labile methoxy group.[1]

Isomer-Specific Metabolism:

  • 4-Isomer: The para position is sterically accessible.[1] If the methoxy group is at the 4-position, it is a prime target for rapid clearance.[1]

  • 3-Isomer: The meta position can sometimes evade the active site geometry of specific CYP isoforms (like CYP2C9), potentially extending the half-life compared to the para isomer.[1]

Experimental Protocols
Protocol A: Synthesis of 1-(2-Fluoroethoxy)-4-methoxybenzene

Self-validating step: Monitoring by TLC (Hexane:EtOAc 4:[1]1) ensures reaction completion before workup.[1]

  • Reagents: 4-Methoxyphenol (1.0 eq), 1-Bromo-2-fluoroethane (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).[1]

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.[1]

  • Procedure:

    • Dissolve 4-methoxyphenol in MeCN under nitrogen atmosphere.

    • Add K₂CO₃ and stir for 15 minutes at room temperature to form the phenoxide.[1]

    • Add 1-bromo-2-fluoroethane dropwise.[1]

    • Reflux (80°C) for 6–12 hours.[1]

    • Checkpoint: Check TLC. Product will have a higher R_f than the starting phenol.[1]

  • Workup:

    • Filter off solid K₂CO₃.[1]

    • Concentrate filtrate under reduced pressure.[1]

    • Redissolve residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) followed by Brine.[1]

    • Dry over MgSO₄ and concentrate.[1]

  • Purification: Recrystallization from ethanol (if solid) or silica gel column chromatography.[1]

Protocol B: Metabolic Stability Assay (Microsomal)[1]
  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.[1]

  • Incubation: Incubate test compound (1 µM) at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold acetonitrile.

  • Analysis: LC-MS/MS monitoring for the loss of parent ion and appearance of the phenol metabolite (M-14 mass shift for demethylation).

References
  • Synthesis of Fluoroethoxy Arenes

    • ChemicalBook.[1] (2025).[1][3][8] "4-Fluoroanisole synthesis and derivatives."

  • Metabolic Stability of Fluorinated Ethers

    • Bhattarai, P., et al. (2026). "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." ChemRxiv / NIH.[1]

  • Radiochemical Applications (F-18 Labeling)

    • MDPI. (2012).[1][4][5][7] "Radiosynthesis and Radiotracer Properties of Fluoroethoxy-substituted Ligands."

  • General Physicochemical Data

    • PubChem.[1] (2025).[1][3][8] "Compound Summary: Fluoroanisole Derivatives."

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.